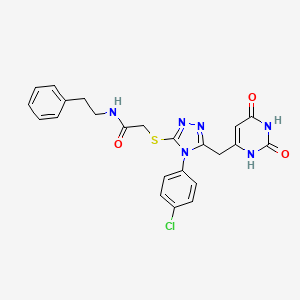![molecular formula C13H14F3NO2S B2979210 1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034590-70-8](/img/structure/B2979210.png)
1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine is an organic compound that features a unique combination of functional groups, including a benzoyl group, a methylsulfanyl group, and a trifluoroethoxy group attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of the benzoyl intermediate by reacting 3-(methylsulfanyl)benzoic acid with a suitable reagent such as thionyl chloride to form the corresponding acid chloride.
Azetidine Ring Formation: The acid chloride is then reacted with an azetidine derivative under basic conditions to form the azetidine ring.
Introduction of the Trifluoroethoxy Group: Finally, the trifluoroethoxy group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted azetidine derivatives.
科学的研究の応用
1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological pathways in plants and pests.
作用機序
The mechanism of action of 1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The azetidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: This compound shares the trifluoroethoxy and methylsulfonyl groups but differs in the core structure, which is a benzoic acid derivative rather than an azetidine ring.
Tembotrione: A herbicide that contains similar functional groups, including a trifluoroethoxy group and a benzoyl group, but has a different core structure.
Uniqueness
1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The combination of the trifluoroethoxy group and the azetidine ring can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
(3-methylsulfanylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2S/c1-20-11-4-2-3-9(5-11)12(18)17-6-10(7-17)19-8-13(14,15)16/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEYLFDJGZBLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2979130.png)
![6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2979131.png)




![2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979140.png)

![5-bromo-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide](/img/structure/B2979143.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2979145.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-2-carboxamide](/img/structure/B2979146.png)
![2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2979148.png)

